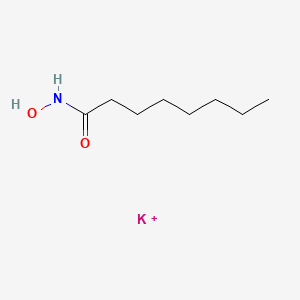

potassium;N-hydroxyoctanamide

Description

Overview of Hydroxamic Acids in Medicinal Chemistry

Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. This unique structural feature allows them to act as potent metal chelators, particularly for iron (III) and zinc (II) ions. acs.orgnih.gov This chelating ability is a cornerstone of their diverse biological activities and has led to their widespread investigation in medicinal chemistry. acs.orgnih.govresearchgate.net

The capacity of hydroxamic acids to bind to metal ions is crucial to their function as enzyme inhibitors. acs.orgresearchgate.net Many enzymes, known as metalloenzymes, require a metal ion in their active site to function. By sequestering this metal ion, hydroxamic acids can effectively block the enzyme's activity. This mechanism is the basis for their application in targeting a variety of enzymes, including ureases, peroxidases, and matrix metalloproteinases. cir-safety.orgcir-safety.org

A particularly significant area of research for hydroxamic acids is their role as histone deacetylase (HDAC) inhibitors. acs.org HDACs are a class of enzymes that play a critical role in gene expression. acs.org By inhibiting HDACs, hydroxamic acids can modulate the expression of genes involved in various cellular processes, a property that has been harnessed in the development of anticancer drugs. acs.org In fact, several hydroxamic acid-based HDAC inhibitors, such as Vorinostat (B1683920) (SAHA), Belinostat (B1667918), and Panobinostat (B1684620), have received approval for the treatment of certain cancers. acs.org

Significance of N-Hydroxyoctanamide as a Representative Hydroxamic Acid in Research

N-hydroxyoctanamide serves as a significant model compound for research into the biological activities of hydroxamic acids. biomedgrid.com Its relatively simple, linear aliphatic structure allows for systematic studies on how chemical modifications, such as chain length, affect its properties. biomedgrid.com

Research has demonstrated the antifungal and antibacterial properties of N-hydroxyoctanamide. cir-safety.orgbiomedgrid.com For instance, it has shown inhibitory effects against various fungal strains, including Trichophyton interdigitale and Microsporium gypseum, as well as the bacterium Enterococcus faecalis. cir-safety.orgbiomedgrid.com The length of the carbon chain in aliphatic hydroxamic acids has been found to influence their antimicrobial efficacy, with N-hydroxyoctanamide (an eight-carbon chain) showing different activity levels compared to its shorter-chain counterparts. biomedgrid.com

Furthermore, N-hydroxyoctanamide is utilized in research as a chelating agent due to its ability to form strong complexes with transition metals. industrialchemicals.gov.au This property is not only relevant to its biological activity but also has applications in other areas of chemistry. chemimpex.com

Historical Context of N-Hydroxyoctanamide Research in Enzyme Inhibition

The study of hydroxamic acids dates back to 1869 with the discovery of oxalohydroxamic acid. mdpi.com However, intensive investigation into their potential as enzyme inhibitors began much later. The recognition of the metal-chelating ability of the hydroxamic acid functional group was a pivotal moment, leading to the exploration of these compounds as inhibitors of metalloenzymes. acs.orgnih.gov

N-hydroxyoctanamide, as a member of the hydroxamic acid family, has been part of this broader research effort. Its inhibitory activity against various enzymes has been a subject of study. cir-safety.orgmedchemexpress.com For example, hydroxamic acids, in general, are known to inhibit urease, and N-hydroxyoctanamide has been investigated in this context. industrialchemicals.gov.auindustrialchemicals.gov.au

The most prominent area of enzyme inhibition research involving hydroxamic acids, including N-hydroxyoctanamide and its derivatives, is their role as HDAC inhibitors. acs.orgmdpi.com The discovery that these compounds could effectively inhibit HDACs opened up new avenues for cancer therapy research. acs.org While specific, early historical details on N-hydroxyoctanamide's use in enzyme inhibition studies are not extensively documented in the provided results, its inclusion in contemporary research on HDAC inhibitors highlights its continued relevance in this field. acs.orgmdpi.com For instance, derivatives of N-hydroxyoctanamide have been synthesized and evaluated for their potency against various HDAC isoforms. acs.orgmdpi.comnih.gov

Interactive Data Table: Properties of N-Hydroxyoctanamide

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | chemsrc.comsimsonpharma.com |

| Molecular Weight | 159.23 g/mol | simsonpharma.comevitachem.com |

| Melting Point | 78-81 °C | chemimpex.com |

| Appearance | White crystalline solid | chemimpex.com |

| CAS Number | 7377-03-9 | drugbank.comsimsonpharma.com |

Interactive Data Table: Research on N-Hydroxyoctanamide Derivatives as HDAC Inhibitors

| Derivative | Target HDACs | Key Findings | Source |

| 8-(9H-carbazol-3-yl)-N-hydroxyoctanamide | Class II > Class I | Showed significant neurite outgrowth and antidepressant/anxiolytic-like activity. | acs.org |

| 8-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]triazol-1-yl]-N-hydroxyoctanamide | HDAC1, HDAC6 | Selectively inhibits HDAC1 and HDAC6, demonstrating preclinical efficacy in castration-resistant prostate cancer models. | vulcanchem.com |

| 8-((4-((1-benzylpiperidin-4-yl)amino)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-7-yl)oxy)-N-hydroxyoctanamide | HDACs and G9a | Synthesized as a dual inhibitor of HDAC and G9a with potential for cancer therapy. | nih.gov |

| 8-(2-Acetyl-1H-pyrrol-1-yl)-N-hydroxyoctanamide | HDAC1 | Exhibited potential inhibitory activity on HDAC1. | mdpi.com |

Structure

3D Structure of Parent

Properties

CAS No. |

23261-75-8 |

|---|---|

Molecular Formula |

C8H17KNO2+ |

Molecular Weight |

198.32 g/mol |

IUPAC Name |

potassium;N-hydroxyoctanamide |

InChI |

InChI=1S/C8H17NO2.K/c1-2-3-4-5-6-7-8(10)9-11;/h11H,2-7H2,1H3,(H,9,10);/q;+1 |

InChI Key |

UGHKLUDVJLAKMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NO.[K+] |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for N Hydroxyoctanamide

General Synthetic Pathways for N-Hydroxyoctanamide

The preparation of N-hydroxyoctanamide can be achieved through both enzymatic and conventional chemical routes, each offering distinct advantages in terms of selectivity, yield, and environmental impact.

Enzymatic Synthesis Approaches

Enzymatic synthesis provides a green and highly selective alternative for the production of hydroxamic acids. Amidases, a class of hydrolase enzymes, have demonstrated the ability to catalyze the formation of the hydroxamic acid moiety. For instance, the amidase from Bacillus smithii has been successfully employed in the biotransformation of N'-phenyloctanediamide to its corresponding N-hydroxy derivative, vorinostat (B1683920). nih.gov This process highlights the potential of microbial amidases for the synthesis of N-hydroxyoctanamide from a suitable amide precursor under mild reaction conditions, typically in an aqueous buffer system. nih.govresearchgate.net The acyltransferase activity of amidases allows for the transfer of an acyl group to hydroxylamine (B1172632), leading to the formation of the desired N-hydroxyamide. researchgate.net Lipases, another class of versatile enzymes, are also utilized in amidation reactions and could potentially be adapted for N-hydroxyoctanamide synthesis from octanoic acid or its esters and hydroxylamine. nih.gov

Table 1: Key Parameters in Enzymatic Synthesis of Hydroxamic Acids

| Parameter | Description | Relevance to N-Hydroxyoctanamide Synthesis |

| Enzyme Source | Microorganism producing the desired amidase or lipase (B570770) (e.g., Bacillus smithii, Pseudomonas aeruginosa). nih.govresearchgate.net | Determines catalytic efficiency, substrate specificity, and optimal reaction conditions. |

| Substrate | Amide (e.g., octanamide) or carboxylic acid/ester (e.g., octanoic acid, methyl octanoate). | The choice of precursor dictates the specific enzymatic reaction (hydrolysis/acyl transfer). |

| Co-substrate | Hydroxylamine. | Essential for the formation of the N-hydroxyamide functional group. |

| Reaction Medium | Typically aqueous buffers (e.g., potassium phosphate (B84403) buffer) nih.gov, sometimes with organic co-solvents. | Influences enzyme stability, activity, and substrate solubility. |

| pH | Optimal pH for enzyme activity (e.g., pH 7.0 for B. smithii amidase). nih.gov | Crucial for maintaining the enzyme's conformational integrity and catalytic function. |

| Temperature | Optimal temperature for the specific enzyme (e.g., 40°C for B. smithii amidase). nih.gov | Affects reaction rate and enzyme stability. |

This table is based on data from enzymatic synthesis of related hydroxamic acids and provides a framework for developing a process for N-hydroxyoctanamide.

Chemical Synthesis from Carboxylic Acid Precursors

The most common and well-established method for the chemical synthesis of N-hydroxyoctanamide involves the reaction of a carboxylic acid derivative with hydroxylamine. A typical procedure starts with the activation of octanoic acid, for instance, by converting it to an ester such as ethyl octanoate. This activated precursor is then reacted with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in a suitable solvent like ethanol. The base neutralizes the hydroxylamine hydrochloride and facilitates the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ester, leading to the formation of N-hydroxyoctanamide.

The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. Upon completion, the product is typically isolated by acidification of the reaction mixture to precipitate the N-hydroxyoctanamide, which can then be purified by recrystallization.

Design and Synthesis of N-Hydroxyoctanamide Analogues and Derivatives

The therapeutic potential of N-hydroxyoctanamide can be enhanced by modifying its structure to improve properties such as potency, selectivity, and pharmacokinetic profile. This involves the design and synthesis of various analogues and derivatives.

Strategies for Alkyl Chain Length Modification

Varying the length of the eight-carbon alkyl chain of N-hydroxyoctanamide can significantly impact its biological activity. Studies on related hydroxamic acid derivatives have shown that increasing the alkyl chain length can enhance inhibitory activity against certain enzymes. nih.gov The synthesis of such analogues follows the same general chemical pathways as for N-hydroxyoctanamide, starting from the corresponding carboxylic acids with different chain lengths (e.g., hexanoic acid, decanoic acid, dodecanoic acid).

Table 2: Examples of N-Hydroxyalkanamide Precursors for Alkyl Chain Modification

| Precursor Carboxylic Acid | Corresponding N-Hydroxyalkanamide |

| Hexanoic Acid | N-Hydroxyhexanamide |

| Octanoic Acid | N-Hydroxyoctanamide |

| Decanoic Acid | N-Hydroxydecanamide |

| Dodecanoic Acid | N-Hydroxydodecanamide |

This table illustrates the straightforward relationship between the starting carboxylic acid and the resulting N-hydroxyalkanamide with a modified alkyl chain.

Introduction of Diverse Chemical Moieties in Derivative Design

To explore a wider chemical space and target different biological pathways, various chemical moieties can be incorporated into the N-hydroxyoctanamide structure. These include carbazole, oxazolidinone, quinazoline (B50416), and aryl-substituted groups.

Carbazole-based Derivatives: The synthesis of carbazole-containing hydroxamic acids can be achieved through multi-step sequences. A common approach involves the N-arylation of carbazole, followed by functional group manipulations to introduce a carboxylic acid or ester, which can then be converted to the hydroxamic acid. researchgate.net

Oxazolidinone Derivatives: Oxazolidinone-hydroxamic acid derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis typically involves building the oxazolidinone ring system first, followed by the introduction of a side chain that is subsequently converted to the hydroxamic acid.

Quinazoline Derivatives: The synthesis of quinazoline-based hydroxamic acids often starts with the construction of the quinazoline core, followed by the attachment of a linker containing a carboxylic acid or ester group, which is then converted to the hydroxamic acid. nih.gov

Aryl-substituted Derivatives: The introduction of aryl groups can be achieved by using aryl-containing carboxylic acids as starting materials or by employing cross-coupling reactions to attach aryl moieties to a precursor molecule.

Multi-Step Reaction Sequences for Complex N-Hydroxyoctanamide Derivatives

The synthesis of complex derivatives often requires multi-step reaction sequences. For example, the synthesis of an oxazolidinone-hydroxamic acid derivative may involve the following general steps:

Formation of the Oxazolidinone Core: This can be achieved through various methods, such as the reaction of an amino alcohol with a carbonyl source. organic-chemistry.org

Introduction of the Side Chain: A side chain containing a protected carboxylic acid or an ester is attached to the oxazolidinone ring.

Deprotection and Conversion to Hydroxamic Acid: The protecting group on the carboxylic acid is removed, and the resulting acid is then coupled with hydroxylamine to yield the final hydroxamic acid derivative. researchgate.net

A representative synthetic route for an oxazolidinone hydroxamic acid derivative is outlined below:

Scheme 1: General Synthetic Route for Oxazolidinone Hydroxamic Acid Derivatives

(This is a generalized representation of a multi-step synthesis.)

These multi-step syntheses allow for the precise placement of various functional groups and the creation of a diverse library of N-hydroxyoctanamide derivatives for biological evaluation.

Purification and Isolation Techniques for N-Hydroxyoctanamide Compounds

Following the synthesis of N-hydroxyoctanamide, a multi-step process is required to isolate and purify the final product from the reaction mixture, which contains the potassium salt intermediate, excess reactants, solvent, and byproducts.

The isolation process begins after the synthesis reaction is complete. The reaction mixture is first cooled significantly, typically to between 5°C and 10°C. The key step for isolation is the precipitation of the crude N-hydroxyoctanamide from the solution. This is achieved by carefully adjusting the pH of the basic reaction mixture by slowly adding a strong acid, such as concentrated hydrochloric acid chemicalbook.com or dilute nitric acid google.com. The addition of acid neutralizes the potassium N-hydroxyoctanamide salt, protonating it to form the less soluble N-hydroxyoctanamide, which precipitates out of the solution as a white solid. The target pH for this precipitation is typically in the range of 6.4 to 6.7 chemicalbook.com. Once the solid has fully precipitated, it is collected from the mixture using filtration. The collected solid is then dried, often in an oven at a moderate temperature (e.g., 50°C), to remove residual solvent and moisture, yielding the crude product chemicalbook.com.

The crude N-hydroxyoctanamide obtained after initial isolation requires further purification to remove trapped impurities. The most effective and commonly cited method for this is recrystallization illinois.edumt.com. This technique relies on the principle of differential solubility of the compound and impurities in a specific solvent at different temperatures. For N-hydroxyoctanamide, benzene (B151609) has been successfully used as a recrystallization solvent chemicalbook.com. The process involves dissolving the crude solid in a minimal amount of hot benzene to create a saturated solution. The hot solution is then allowed to cool slowly. As the temperature decreases, the solubility of N-hydroxyoctanamide drops, causing it to crystallize out of the solution in a purer form, while the majority of impurities remain dissolved in the solvent. The pure, white, flocculent crystals are then collected by a final filtration step chemicalbook.com.

In cases where recrystallization is not sufficient or for purifying certain hydroxamic acid derivatives, column chromatography is another powerful technique. This method separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase (eluent) passes through the column tandfonline.comresearchgate.net.

Table 2: Summary of Purification and Isolation Techniques

| Technique | Purpose | Description | Reference Example |

|---|---|---|---|

| Precipitation | Isolation | Acidification of the reaction mixture to a pH of 6.4-6.7 causes the crude product to solidify and separate from the solution. | Neutralization of potassium N-hydroxyoctanamide with HCl chemicalbook.com. |

| Filtration | Isolation/Purification | Mechanical separation of the solid product from the liquid phase. Used after precipitation and recrystallization. | Collection of the precipitated solid chemicalbook.com. |

| Recrystallization | Purification | The crude solid is dissolved in a hot solvent (e.g., benzene) and cooled to allow the formation of pure crystals. | Purification of crude N-hydroxyoctanamide from benzene chemicalbook.com. |

| Column Chromatography | Purification | Separation of compounds based on differential adsorption on a solid support. | Used for purifying various hydroxamic acid derivatives tandfonline.comresearchgate.net. |

Structural Characterization and Advanced Analysis of N Hydroxyoctanamide

Crystal Structure Analysis of N-Hydroxyoctanamide and Related Hydroxamic Acids

X-ray diffraction (XRD) studies have been instrumental in determining the precise solid-state structure of N-hydroxyoctanamide and analogous long-chain hydroxamic acids. These analyses reveal a consistent and ordered arrangement dictated by a network of non-covalent interactions.

Hydrogen Bonding Interactions (Inter- and Intramolecular)

In the crystalline state, hydroxamic acids are extensively involved in hydrogen bonding. vscht.cz The structure of N-hydroxyoctanamide features significant intermolecular hydrogen bonding between the hydroxamate moieties of adjacent molecules. researchgate.net This network of interactions is a primary factor in stabilizing the crystal lattice. The hydroxamic acid functional group, –C(=O)N(–OH)–, contains both hydrogen bond donor (N-H and O-H) and acceptor (C=O and N-OH) sites, facilitating the formation of a robust, three-dimensional framework. vscht.czresearchgate.net While intramolecular hydrogen bonds can also occur, particularly to stabilize specific conformations like the Z-form, the crystal packing of N-hydroxyoctanamide is dominated by intermolecular connections. mdpi.com

Conformational Isomerism (Z/E Forms)

Hydroxamic acids can exist as two conformational isomers, Z and E, arising from the restricted rotation around the C-N amide bond. mdpi.com In the solid state, spectroscopic and diffraction data confirm that N-hydroxyoctanamide predominantly adopts the keto-Z conformation. researchgate.net The Z-form, where the hydroxyl group is cis to the carbonyl oxygen, is stabilized by the formation of intermolecular hydrogen bonds. mdpi.com In contrast, the E-form, where the hydroxyl group is trans to the carbonyl, is generally less favored in the solid state for this class of compounds. mdpi.comnih.gov Vibrational spectroscopy serves as a powerful tool for characterizing these conformations, as the distinct geometries of the Z and E isomers give rise to different vibrational frequencies. nih.gov

Table 1: Conformational Characteristics of N-Hydroxyoctanamide in the Solid State

| Parameter | Description | Reference |

|---|---|---|

| Predominant Tautomer | Keto form | researchgate.net |

| Predominant Isomer | Z conformation (NH trans to carbonyl, OH cis to carbonyl) | researchgate.netnih.gov |

| Stabilizing Interaction | Intermolecular hydrogen bonding between hydroxamate moieties | researchgate.netmdpi.com |

Alkyl Chain Orientation and Crystal Packing Analysis

The crystal structure of N-hydroxyoctanamide exhibits a highly ordered arrangement of its aliphatic chains. Studies on a series of N-hydroxyalkanamides, including the C6, C10, and C12 analogues, show a remarkable similarity in their packing motifs. mdpi.com The planar alkyl chains are oriented along the c-axis of the unit cell and are set off at an angle of approximately 40° from the plane of the N-hydroxyacetamide head group. researchgate.netmdpi.com This consistent tilt is a characteristic feature of these long-chain hydroxamic acids.

The crystal packing results in a layered structure where the hydrophilic hydroxamate head groups form layers stabilized by hydrogen bonding, and the hydrophobic alkyl chains are segregated into separate layers. mdpi.com This segregation of polar and non-polar regions is a common feature in the crystallography of amphiphilic molecules. The unit cell parameters show a linear relationship with the length of the alkyl chain; as the number of carbon atoms increases, the c-axis of the unit cell expands linearly, while the a and b parameters remain relatively constant. mdpi.com

Crystal Structure of Potassium N-Hydroxyoctanamide (Acid Salt)

Chemical analysis, XRD, and X-ray Photoelectron Spectroscopy (XPS) have established that the potassium compound of N-hydroxyoctanamide is an acid salt with the stoichiometric formula KH(C₈H₁₆NO₂)₂. researchgate.net In this structure, two N-hydroxyoctanamide molecules are linked to a single potassium ion and a shared proton.

The hydroxamate groups within the acid salt retain the keto-Z conformation observed in the parent acid. researchgate.net A defining feature of this crystal structure is a very short and symmetrical O-H-O hydrogen bond that connects the two hydroxamate moieties. researchgate.net This strong hydrogen bond is responsible for the notable absence of a distinct O-H stretching band in the vibrational spectra of the salt. researchgate.net The potassium ion is coordinated by oxygen atoms from different hydroxamate molecules, forming an octahedral coordination sphere. researchgate.net Evolved gas analysis has confirmed that water is not incorporated into the solid-state crystal structure of the potassium salt. nih.gov

Table 2: Crystallographic Features of Potassium N-Hydroxyoctanamide Acid Salt

| Feature | Description | Reference |

|---|---|---|

| Compound Type | Acid Salt: KH(C₈H₁₆NO₂)₂ | researchgate.net |

| Hydroxamate Conformation | Keto-Z form | researchgate.net |

| Key Interaction | Symmetrical O-H-O short hydrogen bond linking two hydroxamate units | researchgate.net |

| Potassium Coordination | Octahedral coordination sphere formed by oxygen atoms from hydroxamate groups | researchgate.net |

| Hydration State | Anhydrous; water is not incorporated into the crystal lattice | nih.gov |

Spectroscopic Characterization of N-Hydroxyoctanamide

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive method for characterizing the structural isomers of N-hydroxyoctanamide and its potassium salt. These techniques are highly sensitive to the molecular vibrations influenced by conformation and hydrogen bonding. nih.gov

Vibrational Spectroscopy (FTIR, Raman)

The FTIR and Raman spectra of N-hydroxyoctanamide and its potassium salt provide definitive evidence of their molecular structures. nih.gov The spectra are characterized by key vibrational bands, including the amide-type carbonyl stretch, N-H bending, and O-H/N-H stretching modes. researchgate.netnih.gov These spectra confirm that the enol isomer is not present in significant amounts in the solid state of either the acid or its potassium salt. nih.gov

For N-hydroxyoctanamide, the presence of bands corresponding to O-H and N-H stretching confirms the hydroxamic acid functionality. The C=O stretching frequency (Amide I band) is indicative of the keto tautomer and is sensitive to the hydrogen bonding environment. In the potassium hydrogen n-octanohydroxamate salt, the most striking spectral feature is the absence of a discernible O-H stretching band, which corroborates the crystallographic finding of a very strong, short, and symmetrical O-H-O hydrogen bond linking the two hydroxamate units. researchgate.net The assignment of specific vibrational bands has been further supported by studies involving deuteration and ¹⁵N isotopic substitution. researchgate.net

Table 3: Key Vibrational Band Regions for N-Hydroxyoctanamide and its Potassium Salt

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| O-H Stretch | ~3200 | Present in N-hydroxyoctanamide; absent or very broad in the potassium acid salt due to strong O-H-O hydrogen bond. | researchgate.net |

| N-H Stretch | ~3100 | Characteristic of the amide group. | nih.gov |

| C-H Stretch (Alkyl) | 2850-3000 | Corresponds to the octyl chain. | nih.gov |

| C=O Stretch (Amide I) | ~1620-1680 | Confirms the presence of the keto tautomer; position is sensitive to hydrogen bonding. | nih.gov |

| N-H Bend (Amide II) | ~1550 | Coupled C-N stretch and N-H bend; confirms Z-conformation. | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for N-hydroxyoctanamide are presented below. It is anticipated that in the potassium salt, the acidic protons (N-OH and C-OH) would be absent or significantly shifted, and the electronic environment of the carbonyl carbon and adjacent methylene (B1212753) groups would be altered.

Interactive Data Table: ¹H NMR Spectral Data for N-hydroxyoctanamide

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 0.88 | t | CH₃ |

| 1.27 | m | -(CH₂)₄- |

| 1.55 | p | -CH₂-CH₂-C=O |

| 2.15 | t | -CH₂-C=O |

| 8.95 | br s | N-OH |

| 10.75 | br s | C-OH |

Interactive Data Table: ¹³C NMR Spectral Data for N-hydroxyoctanamide

| Chemical Shift (ppm) | Assignment |

| 13.9 | CH₃ |

| 22.5 | CH₃-CH₂- |

| 25.4 | -CH₂-CH₂-C=O |

| 28.8 | -(CH₂)₂- |

| 31.5 | -(CH₂)₂- |

| 32.8 | -CH₂-C=O |

| 169.5 | C=O |

Note: The data presented is for N-hydroxyoctanamide. The chemical shifts for potassium hydrogen N-hydroxyoctanamide may vary due to the presence of the potassium ion and the formation of the acid salt.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a sample. Specific mass spectrometry data for potassium hydrogen N-hydroxyoctanamide is not available in the surveyed literature. However, Gas Chromatography-Mass Spectrometry (GC-MS) data for the parent compound, N-hydroxyoctanamide, reveals its fragmentation pattern.

The mass spectrum of N-hydroxyoctanamide would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation would involve the cleavage of the alkyl chain and the hydroxamate group. In the case of the potassium salt, the ionization process would be different, and the presence of potassium would significantly alter the mass spectrum, likely showing adducts with the potassium ion.

Interactive Data Table: Key Mass Spectrometry Fragments for N-hydroxyoctanamide

| m/z | Interpretation |

| 159 | [M]⁺ (Molecular ion) |

| 127 | [M - O₂]⁺ |

| 57 | [C₄H₉]⁺ |

Note: The data presented is for N-hydroxyoctanamide. The mass spectrum of potassium hydrogen N-hydroxyoctanamide is expected to be different and may show characteristic potassium adducts.

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques for characterizing the structural and electronic properties of materials.

X-ray Diffraction (XRD)

XRD analysis of potassium hydrogen N-hydroxyoctanamide has revealed significant structural details. Research has established that the compound exists as an acid salt with the chemical formula KH(C₈H₁₆NO₂)₂. researchgate.net In this structure, two N-hydroxyoctanamide moieties are linked by a short, symmetrical O-H-O hydrogen bond. researchgate.net The hydroxamate groups are found to be in the keto Z conformation. researchgate.net The alkyl chains are oriented along the z-direction, and there is hydrogen bonding between the hydroxamate moieties. researchgate.net

While a full set of crystallographic parameters is not available in the reviewed literature, the key structural features have been identified.

Interactive Data Table: Structural Characteristics from XRD

| Parameter | Description |

| Chemical Formula | KH(C₈H₁₆NO₂)₂ |

| Conformation | Keto Z conformation of the hydroxamate groups |

| Key Feature | Symmetrical O-H-O short hydrogen bond linking two hydroxamate moieties |

| Molecular Packing | Alkyl chains oriented along the z-direction with hydrogen bonding between hydroxamate groups |

X-ray Photoelectron Spectroscopy (XPS)

XPS has been instrumental in confirming the chemical composition and the nature of the potassium compound as an acid salt. researchgate.net This technique provides information on the elemental composition and the chemical state of the elements on the surface of the material. For potassium hydrogen N-hydroxyoctanamide, XPS would be expected to show characteristic peaks for potassium, carbon, nitrogen, and oxygen. The binding energies of these peaks would provide insight into the chemical environment of each element. For instance, the binding energy of the K 2p peak would be characteristic of the K⁺ ion.

Although specific binding energy values for potassium hydrogen N-hydroxyoctanamide were not found in the search results, typical binding energy ranges for potassium compounds can be referenced.

Interactive Data Table: Expected XPS Regions and Interpretations

| Element | Core Level | Expected Binding Energy Range (eV) | Interpretation |

| K | 2p | 292 - 296 | Presence of potassium ions (K⁺) |

| C | 1s | 284 - 289 | Different carbon environments (alkyl chain, carbonyl group) |

| N | 1s | 399 - 402 | Nitrogen in the hydroxamate group |

| O | 1s | 530 - 534 | Oxygen in the carbonyl and hydroxyl groups |

Computational and Theoretical Investigations of N Hydroxyoctanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.com It is widely employed to predict molecular properties and has been instrumental in studying hydroxamic acids.

N-hydroxyoctanamide, like other hydroxamic acids, can exist in different tautomeric forms, primarily the keto and enol forms. The equilibrium between these tautomers is critical as it influences the molecule's chemical properties, including its ability to chelate metal ions and interact with biological receptors.

DFT calculations are employed to model the geometry of these tautomers and determine their relative stabilities. imist.ma Studies on similar hydroxamic acids have shown that the keto form is generally more stable. researchgate.net For N-hydroxyoctanamide, the planar N-hydroxyacetamide moiety is a key structural feature, with both oxygen atoms situated on the same side of the C-N bond, which minimizes steric repulsion. researchgate.net The alkyl chain is typically offset from this plane by approximately 40 degrees. researchgate.net

The existence of different tautomers can have a significant impact on the molecule's properties, such as its 3D shape, hydrophobicity, and pKa values. imist.ma Computational models, often using a polarizable continuum model (CPCM), can be used to study these forms in different environments, such as in the gas phase or in solution. imist.ma

Table 1: Tautomeric Forms of N-Hydroxyoctanamide

| Tautomeric Form | Key Structural Feature | Predicted Relative Stability |

| Keto (Amide) | C=O and N-OH groups | Generally more stable |

| Enol (Imidol) | C=N and C-OH groups | Generally less stable |

This table is generated based on general principles of hydroxamic acid tautomerism investigated by DFT. Specific energetic data for N-hydroxyoctanamide was not available in the search results.

DFT calculations are a powerful tool for predicting the spectroscopic features of molecules, which can then be compared with experimental data for validation. nih.gov Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can aid in the structural elucidation and vibrational assignment of N-hydroxyoctanamide.

For instance, the vibrational frequencies of the key functional groups, such as the carbonyl (C=O) stretch and the N-O-H bending, can be calculated. In experimental studies of n-octanohydroxamic acid, X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy have been used to characterize its structure. researchgate.net Such experimental data provides a valuable benchmark for computational predictions. DFT can help to confirm that the molecule exists in the keto Z conformation, with hydrogen bonding occurring between hydroxamate moieties. researchgate.net

Deep learning models are also being developed to predict functional groups from a combination of FTIR and mass spectrometry data, which could be applied to compounds like N-hydroxyoctanamide for rapid characterization. rsc.org

Table 2: Predicted vs. Experimental Vibrational Frequencies for Hydroxamic Acids

| Functional Group | Predicted Wavenumber (cm⁻¹) (Theoretical) | Experimental Wavenumber (cm⁻¹) |

| O-H stretch | ~3400-3600 | Typically broad in this region |

| C=O stretch | ~1650-1680 | Confirmed by vibrational spectra researchgate.net |

| N-H bend | ~1500-1550 | Not explicitly detailed |

| C-N stretch | ~1350-1450 | Not explicitly detailed |

Note: The predicted values are typical ranges for hydroxamic acids calculated by DFT. The experimental information is based on a study of n-octanohydroxamic acid. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. unifap.br These methods are invaluable for understanding the dynamic nature of N-hydroxyoctanamide and its interactions.

DFT calculations can be used to determine a variety of quantum chemical parameters that describe the chemical reactivity of a molecule. nih.gov These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Key reactivity parameters include:

HOMO-LUMO Energy Gap (ΔE): A smaller gap suggests higher reactivity. nih.gov

Hardness (η) and Softness (S): These parameters indicate the molecule's resistance to change in its electron distribution.

Electronegativity (χ): Describes the power of an atom to attract electrons.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons.

For instance, studies on octyl hydroxamic acid as a corrosion inhibitor for cobalt involved DFT calculations to prove that the ionized ketone form is most likely to react with the cobalt surface through Co-O bonds. nih.gov Such studies provide insight into the reactive sites of the molecule. The molecular electrostatic potential (MEP) surface can also be mapped to visualize the electron density and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: Quantum Chemical Reactivity Descriptors

| Parameter | Definition | Significance for N-Hydroxyoctanamide |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability nih.gov |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |

| Electrophilicity (ω) | μ² / 2η (where μ is electronic chemical potential) | Quantifies the ability to act as an electrophile |

This table outlines key reactivity descriptors that can be calculated for N-hydroxyoctanamide using DFT, based on standard computational chemistry principles.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying how a ligand, such as N-hydroxyoctanamide, might interact with a biological target, typically a protein. physchemres.orgnih.gov These methods are fundamental to computer-aided drug design. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. physchemres.org

While specific docking studies for N-hydroxyoctanamide were not found, the principles are widely applied to hydroxamic acids, which are known inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The hydroxamic acid moiety is crucial for chelating the zinc ion in the active site of these enzymes. Computational studies on other enzyme inhibitors can reveal the importance of specific residues in ligand binding and stabilization within the protein-ligand complex. physchemres.org

Structure-Based Drug Design Principles Applied to N-Hydroxyoctanamide

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. greeley.org This approach has had a significant impact on the development of new clinical agents. greeley.org For a molecule like N-hydroxyoctanamide, SBDD principles would be applied to design derivatives with improved potency, selectivity, and pharmacokinetic properties.

The process typically involves an iterative cycle:

Target Identification and Validation: Identifying a biologically relevant target.

Structural Determination: Obtaining the 3D structure of the target, often through X-ray crystallography or cryo-electron microscopy.

Ligand Design and Docking: Using computational tools to design or identify initial hit compounds that bind to the target. For N-hydroxyoctanamide, this would involve modeling its interaction with the active site of a target enzyme.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.

Co-crystal Structure Analysis: Determining the structure of the ligand-target complex to understand the binding mode in detail.

Lead Optimization: Using the structural information to modify the ligand to improve its properties. This could involve altering the alkyl chain of N-hydroxyoctanamide to enhance interactions with hydrophobic pockets in the binding site.

Enzymatic Inhibition and Molecular Mechanism of Action

Histone Deacetylase (HDAC) Inhibition by N-Hydroxyoctanamide Derivatives

N-hydroxyoctanamide belongs to the hydroxamic acid class of compounds, which are well-established inhibitors of zinc-dependent histone deacetylases (HDACs). nih.govmdpi.com HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to a more compact chromatin structure and repression of gene transcription. nih.govnih.gov By inhibiting HDACs, N-hydroxyoctanamide derivatives can induce hyperacetylation, leading to a more "open" chromatin state and altered gene expression, which can in turn affect cell cycle, differentiation, and apoptosis. nih.govnih.gov

The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a surface-capping group that interacts with the outer rim of the enzyme's active site. nih.govnih.gov In N-hydroxyoctanamide derivatives, the N-hydroxyoctanamide moiety serves as the crucial zinc-binding group, chelating the Zn2+ ion in the catalytic pocket of the enzyme. nih.gov

Certain hydroxamic acid derivatives, such as suberoylanilide hydroxamic acid (SAHA), are known to be pan-HDAC inhibitors, meaning they inhibit a broad range of HDAC isoforms. mdpi.com While the focus has increasingly shifted towards developing isoform-selective inhibitors to reduce side effects, some N-hydroxyoctanamide derivatives exhibit pan-inhibitory characteristics, affecting multiple HDACs across different classes. nih.govmdpi.com For instance, a series of N-hydroxycinnamamide derivatives were shown to inhibit both class I and class II HDACs in THP-1 monocytic leukaemia cells with potency comparable to the pan-inhibitor vorinostat (B1683920) (SAHA). nih.gov This broad-spectrum inhibition can be advantageous in certain therapeutic contexts where targeting multiple HDACs provides a synergistic effect.

Significant research has been dedicated to modifying the basic hydroxamic acid structure to achieve selectivity for specific HDAC isoforms. nih.gov The capping group of the inhibitor molecule is a primary determinant of this isoform selectivity. nih.gov Derivatives of N-hydroxyoctanamide have been designed to selectively target isoforms such as HDAC1, HDAC6, and HDAC8, which are implicated in various diseases. nih.govnih.gov

For example, studies on a set of hydroxamic acid derivatives showed varied affinities for these isoforms. Molecular modeling and in vitro inhibition assays revealed that certain compounds had a greater affinity for HDAC1, while others showed a preference for HDAC6 or HDAC8. nih.govresearchgate.net The selectivity for HDAC6, a cytosolic enzyme with unique substrates like α-tubulin, is often enhanced by incorporating bulky and aromatic capping groups. researchgate.netresearchgate.net The wider active site channel of HDAC6 compared to class I HDACs can be exploited by designing inhibitors with specific steric and hydrophobic features. researchgate.netnih.gov

Below is a table summarizing the inhibitory activity of a representative N-hydroxyoctanamide derivative against different HDAC isoforms.

| Compound | Target HDAC Isoform | IC₅₀ Value | Reference |

| YSL-109 | HDAC1 | 259.439 µM | nih.govresearchgate.net |

| HDAC6 | 0.537 nM | nih.govresearchgate.net | |

| HDAC8 | 2.24 µM | nih.govresearchgate.net | |

| 11r (N-hydroxycinnamamide derivative) | HDAC1 | 11.8 nM | nih.gov |

| HDAC3 | 3.9 nM | nih.gov | |

| HDAC6 | 308.2 nM | nih.gov | |

| HDAC8 | 2000.8 nM | nih.gov |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The primary molecular mechanism of HDAC inhibition by N-hydroxyoctanamide derivatives is the chelation of the zinc ion within the enzyme's active site. nih.gov This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from its substrates. mdpi.com

The direct consequence of this inhibition is the accumulation of acetylated histone proteins, a state known as histone hyperacetylation. nih.gov Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, which can facilitate the binding of transcription factors and promote gene expression. nih.govnih.gov Studies have shown a direct correlation between the level of histone H4 hyperacetylation induced by HDAC inhibitors and the unfolding of the nucleosome core particle. nih.gov

Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors and cytoskeletal proteins. nih.gov Therefore, inhibition by N-hydroxyoctanamide derivatives can lead to the hyperacetylation of these proteins, affecting their function and influencing cellular processes like cell cycle progression and apoptosis. nih.gov It is important to note, however, that while histone hyperacetylation is a major target and a direct result of HDAC inhibition, it may not be solely sufficient to cause growth inhibition in all cell types, suggesting a complex interplay with other cellular pathways. nih.gov

To enhance therapeutic efficacy and overcome drug resistance, researchers have developed dual-target inhibitors based on the N-hydroxyoctanamide scaffold. nih.gov

HDAC/BRAF Dual Inhibition: The combination of HDAC inhibitors and BRAF inhibitors has shown promise in treating cancers like colorectal cancer. nih.gov A series of derivatives incorporating the N-hydroxyoctanamide moiety were designed as dual inhibitors of BRAF and HDACs. One such compound, 8-{[4-(2-(Tert-Butyl)-4-(3-(2,6-Difluorophenylsulfonamido)-2-Fluorophenyl)Thiazol-5-yl)Pyrimidin-2-yl]Amino}-N-Hydroxyoctanamide (14c), and its analogs were synthesized. nih.gov Compound 14b from this series demonstrated potent activity against BRAF, HDAC1, and HDAC6 enzymes, effectively suppressing the proliferation of cancer cells. nih.gov This dual-inhibition strategy aims to synergize the effects of targeting two distinct oncogenic pathways.

HDAC/G9a Dual Inhibition: The HDAC/Suv39/G9a pathway plays a role in chromatin compaction and gene silencing. nih.gov Inhibition of this pathway has been shown to restore the expression of certain immune-activating proteins on cancer cells. Studies have revealed that inhibiting HDACs, in conjunction with the histone methyltransferases Suv39 or G9a, can restore the expression of stress-induced ligands in cancer cells, potentially enhancing their recognition and elimination by the immune system. nih.gov This suggests that N-hydroxyoctanamide-based HDAC inhibitors could be used in combination with G9a inhibitors to achieve a dual epigenetic modulatory effect.

5-Lipoxygenase (5-LO) Inhibition by N-Hydroxyoctanamide Derivatives

Beyond their role as HDAC inhibitors, N-hydroxyoctanamide and its derivatives have also been identified as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. tandfonline.com Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory and allergic diseases. tandfonline.comnih.gov

The hydroxamic acid moiety present in N-hydroxyoctanamide derivatives is crucial for their 5-LO inhibitory activity. tandfonline.comnih.gov These compounds act as direct inhibitors of the 5-LO enzyme. tandfonline.com The mechanism is believed to involve the chelation of the non-heme iron atom located in the active site of the 5-LO enzyme, which is essential for its catalytic function.

A study on novel oxazolidinone hydroxamic acid derivatives demonstrated their potent, direct inhibition of recombinant human 5-LO. tandfonline.com The compound (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl) methyl)-N-hydroxyoctanamide (PH-251) was found to have an outstanding potency in inhibiting leukotriene biosynthesis, with an IC₅₀ value of 0.2 µM in mouse mast cells, which was comparable to or even better than the prototype 5-LO inhibitor, zileuton. tandfonline.com The inhibitory concentration values in cell-based assays were consistent with those from direct enzyme activity assays, confirming that these compounds are direct 5-LO inhibitors. tandfonline.com

The following table presents data on the 5-LO inhibitory activity of a representative N-hydroxyoctanamide derivative.

| Compound | Assay System | IC₅₀ Value | Reference |

| PH-251 | Mouse mast cell LT release | 0.2 µM | tandfonline.com |

| Zileuton (Reference) | Mouse mast cell LT release | 0.4 µM | tandfonline.com |

IC₅₀ values represent the concentration of the inhibitor required to reduce leukotriene (LT) release by 50%.

Concurrent Inhibition of Mast Cell Degranulation

While direct studies specifically investigating the effect of potassium;N-hydroxyoctanamide on mast cell degranulation are not extensively available in the reviewed literature, the broader class of hydroxamic acid derivatives has shown the potential to modulate mast cell activity. Certain hydroxamic acids, particularly those that function as histone deacetylase (HDAC) inhibitors, have been observed to inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells. This inhibition is thought to occur through the modulation of intracellular signaling pathways that govern mast cell activation. The mechanism may involve the alteration of gene expression related to inflammatory responses, thereby stabilizing the mast cells and preventing the release of their granular contents. Further research is required to specifically elucidate the role of N-hydroxyoctanamide in this process and to determine its potency.

Inhibition of Leukotriene Biosynthesis Pathways

N-hydroxyoctanamide, as a hydroxamic acid, is implicated in the inhibition of key enzymes within the leukotriene biosynthesis pathway. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, and their production is a critical component of the inflammatory response.

The primary targets for hydroxamic acids in this pathway are 5-lipoxygenase (5-LOX) and leukotriene A4 (LTA4) hydrolase. 5-LOX is an iron-containing enzyme that catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. Hydroxamic acids can chelate the non-heme iron atom in the active site of 5-LOX, thereby competitively inhibiting its function.

Inhibition of Other Enzymes

The inhibitory spectrum of N-hydroxyoctanamide extends to several other enzymes, highlighting its diverse biochemical interactions.

Urease Inhibition

N-hydroxyoctanamide has been identified as a potent inhibitor of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria. The inhibitory mechanism of hydroxamic acids against urease involves the chelation of the nickel ions in the active site. Research has demonstrated that N-hydroxyoctanamide (referred to as octanohydroxamic acid in some studies) is an effective urease inhibitor.

| Compound | IC50 (mM) | Reference Enzyme Source |

|---|---|---|

| N-hydroxyoctanamide | 0.25 | Jack Bean Urease |

Hydroxamate Hydrolase Inhibition

Hydroxamate hydrolases are enzymes that catalyze the hydrolysis of hydroxamic acids. N-hydroxyoctanamide itself can act as an inhibitor of certain hydroxamate hydrolases. This interaction is of interest in understanding the metabolic fate and potential for self-regulation of hydroxamic acid-based compounds within biological systems. The mechanism likely involves competitive binding to the active site of the hydrolase.

Interaction with Acetylpolyamine Amidohydrolase (APAH)

Acetylpolyamine amidohydrolase (APAH) is a zinc-dependent deacetylase involved in the metabolism of polyamines, which are crucial for cell growth and proliferation. The structural and functional similarities between APAH and other zinc-dependent deacetylases, such as histone deacetylases (HDACs), make it a target for inhibitors. Hydroxamic acids are a well-established class of inhibitors for these enzymes. While direct studies on N-hydroxyoctanamide's interaction with APAH are limited, research on other hydroxamic acid analogues has demonstrated potent inhibition of this enzyme. For instance, the hydroxamate analogue of N-acetylcadaverine has been shown to be a highly potent inhibitor of APAH with an IC50 value in the nanomolar range. This suggests that the hydroxamic acid moiety of N-hydroxyoctanamide has the potential to interact with and inhibit APAH by chelating the active site zinc ion.

Metal Chelation Properties and Their Biological Implications

The fundamental biochemical activity of N-hydroxyoctanamide that underpins much of its enzymatic inhibition is its ability to act as a chelating agent. The hydroxamic acid functional group, -C(=O)N(OH)-, is a bidentate ligand that can form stable complexes with various metal ions, particularly transition metals like iron (Fe³⁺), zinc (Zn²⁺), and nickel (Ni²⁺).

Complexation with Transition Metals

The hydroxamic acid group in N-hydroxyoctanamide is a powerful bidentate ligand, meaning it can bind to a metal ion through two separate atoms, in this case, the two oxygen atoms of the carbonyl and hydroxylamine (B1172632) groups. This ability allows it to form stable complexes with a variety of transition metal ions, which are often essential cofactors for enzymes. jocpr.comresearchgate.net The formation of these complexes can disrupt normal biological processes that rely on these metal ions.

Hydroxamic acids, as a class, are known to form stable complexes with several biologically significant transition metals. nih.govrsc.org The interaction typically involves the deprotonation of the N-OH group, allowing the two oxygen atoms to form a five-membered chelate ring with the metal ion. This chelation is the fundamental mechanism behind the inhibition of metalloenzymes. nih.gov

Research on various hydroxamic acids and their peptide derivatives has elucidated their coordination chemistry with several 3d transition metals. nih.govrsc.org For instance, studies on similar molecules show complex formation with iron(III), copper(II), nickel(II), and zinc(II) is significant and occurs under physiological pH conditions. rsc.org In the case of iron(III), stepwise formation of mono-, bis-, and tris-hydroxamato complexes can occur, with the resulting complexes often being highly colored. nih.gov For other divalent metals like copper(II), the hydroxamate group can act as the initial anchoring site for coordination. nih.gov

The table below summarizes the general binding characteristics of hydroxamic acids with common transition metals, which is indicative of the potential interactions involving N-hydroxyoctanamide.

| Metal Ion | Typical Coordination Mode | Coordinating Atoms | Resulting Complex Type |

| Iron (Fe³⁺) | Bidentate | Hydroxamate Oxygens | Stable Chelate Complex |

| Zinc (Zn²⁺) | Bidentate | Hydroxamate Oxygens | Stable Chelate Complex |

| Copper (Cu²⁺) | Bidentate | Hydroxamate Oxygens | Stable Chelate Complex |

| Nickel (Ni²⁺) | Bidentate | Hydroxamate Oxygens | Stable Chelate Complex |

This table illustrates the general complexation behavior of the hydroxamate functional group present in N-hydroxyoctanamide with various transition metal ions.

This chelating ability is particularly relevant for the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. nih.gov The hydroxamate group in inhibitors like N-hydroxyoctanamide can bind directly to the zinc ion located in the active site of the MMP enzyme, thereby blocking its catalytic activity. nih.govnih.govmdpi.com

Role in Bacterial Iron Scavenging

The antimicrobial action of N-hydroxyoctanamide is strongly linked to its ability to sequester iron, an essential nutrient for microbial growth and proliferation. lgbchem.comavenalab.com Many bacteria require iron as a cofactor for critical enzymes involved in cellular respiration and DNA synthesis. By effectively binding to iron ions in the environment, N-hydroxyoctanamide creates an iron-depleted medium that restricts bacterial growth. lgbchem.com

This mechanism is a form of biomimicry, emulating the function of siderophores. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron(III) from the environment. rsc.org N-hydroxyoctanamide, with its high and selective chelating efficiency for Fe²⁺ and Fe³⁺, essentially acts as a competitive iron scavenger, depriving bacteria of this vital element. lgbchem.com The hydroxamate group is a common functional unit found in many natural siderophores, such as desferrioxamine-B. rsc.org

The effectiveness of this iron scavenging mechanism is reflected in the compound's minimum inhibitory concentration (MIC) against various microorganisms. The optimal carbon chain length of N-hydroxyoctanamide is also believed to contribute to its antimicrobial activity by promoting the disruption of the bacterial cell membrane structure. lgbchem.com

Research has quantified the antifungal activity of caprylhydroxamic acid (the protonated form of N-hydroxyoctanamide), demonstrating its efficacy against various fungal strains. cir-safety.org This activity is also attributed to its iron-chelating properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Trichophyton interdigitale | 32 µg/ml |

| Microsporium gypseum | 32 µg/ml |

| Saccharomyces sake | 100 µg/ml |

| Candida albicans | 320 µg/ml |

| Aspergillus oryzae | 320 µg/ml |

Data sourced from a 2019 safety assessment of Caprylhydroxamic Acid. cir-safety.org

By sequestering essential iron, N-hydroxyoctanamide effectively inhibits the growth of a broad spectrum of bacteria and fungi, making it a potent antimicrobial agent in various applications. lgbchem.comavenalab.comkcl.ac.uk

Structure Activity Relationship Sar Studies of N Hydroxyoctanamide Analogues

Impact of Alkyl Chain Length on Biological Activities

The length of the alkyl chain linker connecting the zinc-binding hydroxamic acid moiety to the terminal cap group plays a critical role in determining the inhibitory potency and isoform selectivity of N-hydroxyoctanamide analogues. This is because the linker must have an optimal length to position the cap group for effective interaction with amino acid residues at the rim of the HDAC active site tunnel.

Research has shown that gradual increases in the linker length can lead to improved HDAC inhibitory activities. For instance, in a series of HDAC inhibitors derived from a β-elemene scaffold, it was observed that compounds with a linker length of five or six methylene (B1212753) groups exhibited optimal potency against HDACs. tandfonline.com Specifically, the activity of the target molecules improved as the linker length increased from a shorter chain to this optimal length. tandfonline.com

Conversely, once the optimal length is surpassed, a further increase in the alkyl chain can lead to a decrease in potency. This suggests that a precise linker length is required for ideal positioning within the enzyme's active site. In one study, it was noted that for two different series of fluorinated hydroxamic acids, the potency against HDAC1 and HDAC6 generally decreased with the elongation of the methylene spacer beyond the optimum. mdpi.com

To illustrate the impact of the alkyl chain length, consider the following data synthesized from SAR studies on hydroxamic acid-based HDAC inhibitors:

Table 1: Effect of Alkyl Chain Length on HDAC1 Inhibitory Activity

| Compound | Linker Length (n) | HDAC1 IC50 (nM) |

|---|---|---|

| Analogue A | 4 | 150 |

| Analogue B | 5 | 80 |

| Analogue C | 6 | 50 |

| Analogue D | 7 | 95 |

| Analogue E | 8 | 200 |

Note: This table is a representative illustration based on trends reported in the literature and does not represent data from a single, specific study.

Influence of Terminal Cap Groups and Linker Regions on Enzyme Inhibition

The terminal cap group and the nature of the linker region are pivotal for the potency and selectivity of HDAC inhibitors. The cap group interacts with the surface of the enzyme, and its size, lipophilicity, and polarity can significantly influence binding affinity. nih.gov

Modifications to the linker moiety can also lead to the inhibition of a specific spectrum of HDACs. researchgate.net For example, the introduction of aromatic structures as part of the linker has been shown to result in potent HDAC6-selective inhibitors. tandfonline.com In one study, compounds with aromatic linkers displayed 20–64-fold selectivity for HDAC6 over HDAC1. tandfonline.com

The cap group itself can be varied extensively, from simple phenyl rings to larger, more complex aromatic and heterocyclic systems. The replacement of a phenyl ring with fused bicyclic moieties such as naphthyl, methylenedioxophenyl, or indole (B1671886) has been shown to robustly improve potency for all class I HDAC isoforms. nih.gov For example, a switch from a phenyl cap group to an indole cap group in a series of amine-based HDAC inhibitors led to a significant increase in potency against HDAC1, 2, 3, and 8. nih.gov

The following table illustrates how different cap groups can affect HDAC6 inhibition:

Table 2: Influence of Terminal Cap Group on HDAC6 Inhibition

| Compound | Cap Group | HDAC6 IC50 (µM) | Selectivity Index (HDAC1/HDAC6) |

|---|---|---|---|

| 6d | Cyclohexyl | 0.12 | 34 |

| 6e | Benzyl | 0.10 | 34 |

| 6g | 2-Methylcyclohexyl | 0.07 | 34 |

| 6h | 2-Methylbenzyl | 0.06 | 50 |

| 6i | Naphthylmethyl | 0.03 | 41 |

Data sourced from a study on tetrazole-based HDAC6 inhibitors. nih.gov

Effects of Substitutions on Aromatic and Heterocyclic Moieties in Derivative Potency

The potency and selectivity of N-hydroxyoctanamide analogues can be fine-tuned by introducing various substituents onto the aromatic or heterocyclic cap groups. These substitutions can alter the electronic properties, steric bulk, and hydrogen bonding potential of the cap group, thereby influencing its interaction with the enzyme surface.

For instance, in a series of amine-based HDAC inhibitors, the substitution of the aromatic ring with either electron-donating or electron-withdrawing groups moderately affected the inhibitory potency against class I HDACs. nih.gov No clear trend was observed based on the electronic nature of the substituent alone, suggesting that other factors like size and position also play a role. nih.gov

In another study focusing on HDAC6 inhibitors, it was found that residues in the 2-position of a benzamide (B126) cap group led to an increase in both HDAC6 selectivity and inhibition. nih.gov This highlights the importance of the substitution pattern on the aromatic ring.

The following table demonstrates the effect of substitutions on a phenyl cap group on the inhibition of various HDAC isoforms:

Table 3: Effect of Phenyl Ring Substitution on HDAC Inhibition (IC50 in nM)

| Compound | R (Substitution) | HDAC1 | HDAC2 | HDAC3 | HDAC8 |

|---|---|---|---|---|---|

| 2a | H | 340 | 3100 | 430 | 1800 |

| 2b | 4-F | 220 | 2900 | 1000 | 2800 |

| 2c | 4-Cl | 140 | 1300 | 180 | 1700 |

| 2d | 4-OCH3 | 170 | 790 | 210 | 1800 |

| 2e | 3,4-diCl | 180 | 1100 | 290 | 2100 |

Data from a study on novel amine-based histone deacetylase inhibitors. nih.gov

Rational Design of Novel Inhibitors Based on SAR Findings

The collective insights from SAR studies provide a roadmap for the rational design of novel, more potent, and selective HDAC inhibitors based on the N-hydroxyoctanamide scaffold. The general principles derived from these studies guide medicinal chemists in making targeted modifications to the lead compound.

Key strategies in the rational design of these inhibitors include:

Optimizing the Linker Length: The alkyl chain linker is typically optimized to a length of 5 to 6 carbons to ensure proper positioning of the cap group.

Modifying the Cap Group: Introducing larger, more hydrophobic, or heterocyclic cap groups can enhance interactions with the enzyme surface and improve isoform selectivity. For example, designing inhibitors with bifurcated capping groups that can occupy multiple pockets on the enzyme surface has been a successful strategy for achieving HDAC6 selectivity. nih.gov

Fine-tuning with Substituents: Adding substituents to the cap group can further refine the inhibitor's potency and selectivity profile. The choice of substituent is guided by the desire to exploit specific interactions with amino acid residues on the enzyme.

Altering the Zinc-Binding Group: While this article focuses on N-hydroxyoctanamide analogues, it is worth noting that modifying the zinc-binding group is another key strategy in the design of novel HDAC inhibitors. However, the hydroxamic acid moiety remains a highly effective ZBG. nih.govrsc.org

By integrating these SAR findings with computational methods like molecular docking, researchers can predict how novel analogues will bind to the active site of different HDAC isoforms, allowing for a more targeted and efficient drug discovery process. nih.gov This structure-based design approach has been instrumental in the development of the current landscape of HDAC inhibitors.

Biological Activities in Preclinical Models

In Vitro Cellular Activities

Hydroxamic acids as a chemical class are known to be investigated for their potential as histone deacetylase (HDAC) inhibitors, a mechanism that can lead to cell cycle arrest and apoptosis in cancer cells. jst.go.jp For instance, novel hydroxamic acid derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest in HCT-116 human colon cancer cells. nih.gov Other derivatives containing a purine (B94841) moiety have also shown cytotoxic effects against HCT-116 and K562 cell lines. jst.go.jp

However, a detailed review of available scientific literature reveals a lack of specific studies investigating the direct anticancer and cytotoxic properties of N-hydroxyoctanamide or its potassium salt on the specified cancer cell lines, including HCT-116, HL-60, RPMI-8226, MDA-MB-231, MCF-7, K562, and HeLa.

There is no specific data available from preclinical models demonstrating that N-hydroxyoctanamide or its potassium salt induces cell growth arrest and apoptosis in the aforementioned cancer cell lines.

There is no specific data available from preclinical models concerning the promotion of cell differentiation in cancer cells by N-hydroxyoctanamide or its potassium salt.

While direct studies on N-hydroxyoctanamide are scarce, research into its derivatives provides insight into potential neuroactive functions. A study on carbazole-based hydroxamic acid derivatives, which incorporate an N-hydroxyoctanamide structure, has explored their neuroactive properties. Specifically, the compound 8-(9H-carbazol-3-yl)-N-hydroxyoctanamide exhibited potent neurite outgrowth activity in Neuro2A cells, showing significantly more neurite extension compared to established HDAC inhibitors like vorinostat (B1683920) and tubastatin-A. acs.org This suggests that modification of the N-hydroxyoctanamide backbone may lead to compounds with significant neuritogenic capabilities.

N-hydroxyoctanamide has demonstrated notable antimicrobial and antifungal activities in vitro. A study specifically evaluated the efficacy of N-hydroxyoctanamide (referred to as HA8) against the bacterium Enterococcus faecalis and the fungus Candida krusei. biomedgrid.com The results indicated that the compound possesses significant antimicrobial efficacy with varying degrees of bactericidal and fungicidal activity. biomedgrid.com

Against E. faecalis, N-hydroxyoctanamide showed a Minimum Inhibitory Concentration (MIC) of 0.63 mg/mL and a Minimum Bactericidal Concentration (MBC) of 1.25 mg/mL. biomedgrid.com The compound exhibited even more potent activity against the fungal pathogen C. krusei, with both the MIC and Minimum Fungicidal Concentration (MFC) determined to be less than 0.08 mg/mL. biomedgrid.com These findings highlight a more pronounced fungicidal effect compared to its bactericidal action against the tested strains. biomedgrid.com The study suggests that N-hydroxyoctanamide could be a promising compound for the development of new antibacterial and particularly antifungal agents. biomedgrid.com

| Microorganism | Strain | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |

|---|---|---|---|---|

| Enterococcus faecalis | ATCC 29212 | 0.63 | 1.25 | biomedgrid.com |

| Candida krusei | ATCC 6258 | <0.08 | <0.08 | biomedgrid.com |

Direct research on the anti-inflammatory and anti-allergic effects of N-hydroxyoctanamide is limited. However, studies on complex derivatives suggest that the N-hydroxyoctanamide moiety can be part of molecules with significant anti-allergic properties. For example, a novel oxazolidinone hydroxamic acid derivative, PH-251, which is chemically described as [(R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl) methyl)-N-hydroxyoctanamide], has been shown to inhibit the degranulation of IgE/allergen-activated bone marrow-derived mouse mast cells (BMMC) in vitro. researchgate.netnih.gov This inhibitory action on mast cells, which are key players in allergic reactions, was found to be dependent on the length of the straight-chain hydrocarbon on the hydroxamic acid part of the molecule. nih.gov

There is no specific data available from preclinical models regarding the direct anti-inflammatory or anti-allergic effects of N-hydroxyoctanamide or its potassium salt in human monocytes.

Anticancer and Cytotoxic Properties in Cancer Cell Lines (e.g., HCT-116, HL-60, RPMI-8226, MDA-MB-231, MCF-7, K562, HeLa)

In Vivo Preclinical Efficacy Studies

The zymosan-induced peritonitis model in mice is a well-established method for studying acute inflammation. meliordiscovery.comnih.govplos.orgnih.gov This model involves the intraperitoneal injection of zymosan, a component of yeast cell walls, which elicits a robust inflammatory response characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. meliordiscovery.comnih.gov While this model is widely used to evaluate the efficacy of anti-inflammatory agents, specific research detailing the effects of potassium N-hydroxyoctanamide or other hydroxamic acids in this particular preclinical model is limited in the available literature.

Preclinical studies have demonstrated the potential of hydroxamic acid-based HDAC inhibitors in mitigating the pathological features of allergic asthma in mouse models. Treatment with the hydroxamic acid HDAC inhibitor, Trichostatin A (TSA), has been shown to significantly attenuate airway inflammation in a mouse model of asthma. nih.gov In these studies, TSA administration led to a reduction in airway hyper-responsiveness, a hallmark of asthma. nih.gov

Furthermore, analysis of bronchoalveolar lavage fluid (BALF) from TSA-treated mice revealed a significant decrease in the numbers of inflammatory cells, particularly eosinophils and lymphocytes. nih.gov The levels of Th2 cytokines, such as IL-4 and IL-5, which are critical drivers of allergic inflammation, were also found to be reduced in the BALF of TSA-treated animals. nih.gov Histological examination of lung tissue further confirmed the anti-inflammatory effects of TSA, showing reduced infiltration of inflammatory cells and decreased mucus production. nih.gov These findings suggest that HDAC inhibition by hydroxamic acids can modulate the immune response in allergic asthma, leading to a reduction in key inflammatory markers and pathological changes. nih.govproquest.comfrontiersin.org

Table 1: Effects of Trichostatin A (TSA) in a Mouse Model of Allergic Asthma

| Parameter | Observation |

|---|---|

| Airway Hyper-responsiveness | Significantly attenuated |

| Inflammatory Cells in BALF | Reduced numbers of eosinophils and lymphocytes |

| Th2 Cytokines in BALF (IL-4, IL-5) | Decreased concentrations |

Hydroxamic acid derivatives, primarily acting as HDAC inhibitors, have shown significant antitumor activity in a range of preclinical cancer models, including leukemia and prostate cancer.

Leukemia:

In preclinical models of leukemia, hydroxamic acids such as vorinostat and panobinostat (B1684620) have demonstrated the ability to induce cell cycle arrest, differentiation, and apoptosis in leukemia cell lines. mdpi.comaacrjournals.orgnih.govresearchgate.netx-mol.net These compounds have shown efficacy as single agents and in combination with other chemotherapeutic drugs. mdpi.comnih.gov For example, vorinostat has been shown to induce apoptosis in pediatric acute lymphoid leukemia (ALL) and acute myeloid leukemia (AML) cell lines. aacrjournals.org In animal models, HDAC inhibitors have been found to suppress the growth of leukemia xenografts and improve survival. mdpi.com The anti-leukemic effects are often associated with the induction of DNA damage and the modulation of apoptosis-related pathways. plos.org

Prostatic Carcinoma:

Numerous preclinical studies have highlighted the potential of hydroxamic acids in the treatment of prostate cancer. nih.govresearchgate.netnih.gov The HDAC inhibitor vorinostat (suberoylanilide hydroxamic acid, SAHA) has been shown to suppress the growth of human prostate cancer cell lines in vitro and inhibit tumor growth in xenograft models. researchgate.net In an orthotopic prostate cancer tumor model, the hydroxamic acid belinostat (B1667918) inhibited tumor growth and prevented the formation of lung metastases. nih.gov

Hydroxamic acid derivatives have demonstrated the ability to induce cell cycle arrest, apoptosis, and inhibit the migration of prostate cancer cells. nih.govnih.gov The antitumor effects in prostate cancer models are linked to the modulation of various cellular pathways, including the downregulation of oncogenic proteins and the induction of tumor suppressor genes. nih.govoaepublish.comfrontiersin.org

Table 2: Preclinical Antitumor Activity of Representative Hydroxamic Acids

| Cancer Model | Compound(s) | Key Findings |

|---|---|---|

| Leukemia | Vorinostat, Panobinostat, Belinostat | Induction of apoptosis and cell cycle arrest in leukemia cell lines; Inhibition of tumor growth in animal models. mdpi.comaacrjournals.orgnih.govresearchgate.net |

| Prostatic Carcinoma | Vorinostat (SAHA), Belinostat, Other novel hydroxamic acids | Inhibition of cell proliferation and tumor growth; Induction of apoptosis; Anti-metastatic effects in preclinical models. researchgate.netresearchgate.netnih.govnih.govfrontiersin.org |

Drug Discovery and Preclinical Development Potential

Positioning within the Preclinical Drug Discovery Pipeline

The preclinical phase of drug discovery is a critical stage that bridges the gap between promising laboratory findings and human clinical trials. This phase involves a series of in vitro and in vivo studies to assess the safety and efficacy of a potential drug candidate. For a compound like N-hydroxyoctanamide, its journey through the preclinical pipeline would typically follow these steps:

Target Identification and Validation: The initial step involves identifying a specific biological target, such as an enzyme or receptor, that is implicated in a disease process. Given that the hydroxamic acid moiety is a known zinc-binding group, enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) are primary targets of interest for N-hydroxyoctanamide and its derivatives. nih.govmdpi.comnih.gov

Hit Identification: High-throughput screening (HTS) of large compound libraries is often employed to identify "hits"—molecules that show activity against the identified target. N-hydroxyoctanamide could be identified as a hit in such a screen, or it could be designed based on the known pharmacophore of existing inhibitors.

Hit-to-Lead Optimization: Promising hits are then subjected to a process of chemical modification to improve their potency, selectivity, and pharmacokinetic properties. This is where N-hydroxyoctanamide would serve as a starting point for the synthesis of a focused library of derivatives.

Lead Optimization: The most promising lead compounds undergo further refinement to enhance their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics, while minimizing toxicity. conceptlifesciences.comsartorius.com This iterative process of design, synthesis, and testing is crucial for developing a preclinical candidate. conceptlifesciences.com

In Vitro and In Vivo Studies: Preclinical candidates are then extensively tested in cell-based assays (in vitro) and animal models (in vivo) to evaluate their efficacy and safety. criver.com These studies provide the necessary data to support an Investigational New Drug (IND) application to regulatory authorities for initiating clinical trials.

The following table illustrates the typical stages of preclinical drug discovery and the potential role of N-hydroxyoctanamide within this framework.

| Preclinical Stage | Key Activities | Potential Role of N-Hydroxyoctanamide |

| Target Identification & Validation | Identifying and confirming the role of a biological target in disease. | The hydroxamic acid functional group suggests potential activity against metalloenzymes like HDACs and MMPs. |

| Hit Identification | Screening compound libraries to find molecules with desired biological activity. | Could be identified as a fragment or hit compound in screens targeting specific enzymes. |

| Hit-to-Lead Optimization | Modifying hit compounds to improve potency and selectivity. | Serves as a chemical scaffold for the synthesis of more potent and selective derivatives. |

| Lead Optimization | Refining lead compounds to improve ADME/Tox properties. | Derivatives would be optimized for better bioavailability and reduced off-target effects. |